![molecular formula C19H25N3S B12054073 4-(2,4-dimethylbenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B12054073.png)
4-(2,4-dimethylbenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dimethylbenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethylbenzyl group and a 3-methyl-2-thienylmethylene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethylbenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine typically involves the reaction of 2,4-dimethylbenzyl chloride with piperazine to form 4-(2,4-dimethylbenzyl)piperazine. This intermediate is then reacted with 3-methyl-2-thiophenecarboxaldehyde under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(2,4-dimethylbenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyl and thienyl groups.
Reduction: Reduced forms of the thienylmethylene group.
Substitution: Various substituted piperazine derivatives.
科学研究应用
4-(2,4-dimethylbenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(2,4-dimethylbenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
4-(2,4-dimethylbenzyl)morpholine: Similar in structure but with a morpholine ring instead of a piperazine ring.
2,4-dihydroxy-3,6-dimethylbenzoate: Shares the 2,4-dimethylbenzyl group but differs in the rest of the structure.
Uniqueness
4-(2,4-dimethylbenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine is unique due to the combination of its piperazine ring and the specific substituents, which confer distinct chemical and biological properties
属性
分子式 |
C19H25N3S |
|---|---|
分子量 |
327.5 g/mol |
IUPAC 名称 |
(E)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(3-methylthiophen-2-yl)methanimine |
InChI |
InChI=1S/C19H25N3S/c1-15-4-5-18(17(3)12-15)14-21-7-9-22(10-8-21)20-13-19-16(2)6-11-23-19/h4-6,11-13H,7-10,14H2,1-3H3/b20-13+ |
InChI 键 |
YERKOSLZJSQSEU-DEDYPNTBSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)/N=C/C3=C(C=CS3)C)C |
规范 SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=C(C=CS3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12053997.png)
![(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B12054006.png)
![3-amino-6-(4-butoxyphenyl)-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12054009.png)
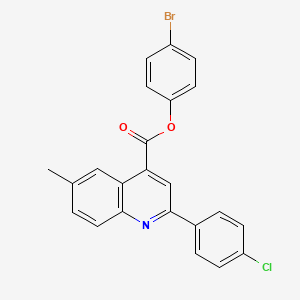

![1-[13-[(3-chloro-4-methoxyphenyl)methylamino]-5-ethyl-4,5,7,11,12-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,10,12-hexaen-10-yl]-N-methylimidazole-4-carboxamide;methanesulfonic acid](/img/structure/B12054025.png)
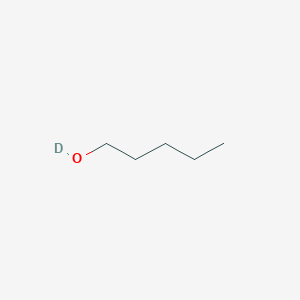
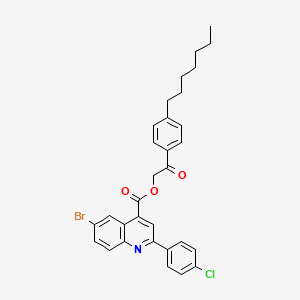
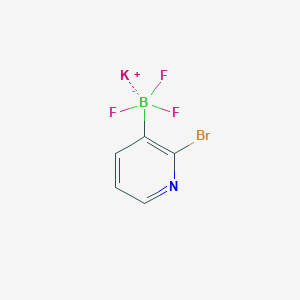

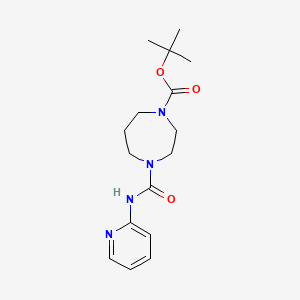
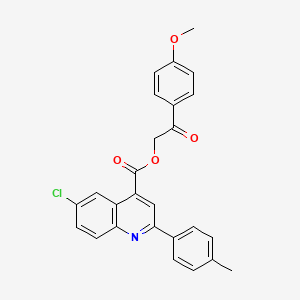
![Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I)](/img/structure/B12054061.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12054067.png)
